N-Acetyl-N-(2-methylpropyl)acetamide: A Technical Overview
N-Acetyl-N-(2-methylpropyl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the fundamental properties of N-Acetyl-N-(2-methylpropyl)acetamide, a diacetylated amine compound. Due to limited availability of published experimental data for this specific molecule, this document consolidates known identifiers and predicted properties, alongside general methodologies for the synthesis and analysis of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
N-Acetyl-N-(2-methylpropyl)acetamide is identified by the Chemical Abstracts Service (CAS) number 1787-52-6.[1][2] Its chemical structure consists of an isobutyl group attached to a nitrogen atom which is further bonded to two acetyl groups.
Below is a visualization of the chemical structure of N-Acetyl-N-(2-methylpropyl)acetamide.
Caption: Chemical structure of N-Acetyl-N-(2-methylpropyl)acetamide.
A summary of the available and predicted physicochemical properties for N-Acetyl-N-(2-methylpropyl)acetamide is presented in Table 1. It is important to note that much of the quantitative data is based on computational predictions and has not been experimentally verified.
Table 1: Physicochemical Properties of N-Acetyl-N-(2-methylpropyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [1][3] |
| CAS Number | 1787-52-6 | [1] |
| IUPAC Name | N-acetyl-N-(2-methylpropyl)acetamide | [1] |
| SMILES | CC(C)CN(C(=O)C)C(=O)C | [3] |
| InChI Key | WQJBTSUJPQKSOP-UHFFFAOYSA-N | [1] |
| Boiling Point (Predicted) | 229.1°C at 760 mmHg | [1] |
| Flash Point (Predicted) | 84.7°C | [1] |
| Density (Predicted) | 0.967 g/cm³ | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
General Synthesis of N,N-Diacylamines
The synthesis of N,N-diacylamines, such as N-Acetyl-N-(2-methylpropyl)acetamide, can be conceptually approached through the acylation of a primary amine. A possible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of N,N-diacylamines.
A general procedure for the acylation of amines to form diacylamines can be found in the chemical literature.[4] Typically, a primary amine is reacted with an excess of an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the hydrogen halide formed. The reaction is usually carried out in an inert solvent. Purification is often achieved by column chromatography.
General Analytical Methods
The analysis of N,N-diacylamines can be performed using standard analytical techniques.
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Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for assessing the purity of the compound. For HPLC, a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would likely provide good separation. For GC, a non-polar or medium-polarity column would be appropriate.
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Mass Spectrometry (MS): Coupled with either GC or LC, mass spectrometry can be used to confirm the molecular weight of the compound and to provide structural information through fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the presence of the isobutyl and acetyl groups and their connectivity.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl (C=O) stretching vibrations of the diacylamino group.
While specific methods for N-Acetyl-N-(2-methylpropyl)acetamide are not published, analytical strategies for similar compounds, such as N-nitrosamines, often involve LC-MS for sensitive detection and quantification.[5][6]
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for N-Acetyl-N-(2-methylpropyl)acetamide. Studies on the biological effects of N,N-diacetylated compounds are scarce. Research on structurally related acetamide derivatives has explored a range of activities, but these findings cannot be directly extrapolated to the target compound.
Conclusion
This technical guide provides the currently available information on the basic properties of N-Acetyl-N-(2-methylpropyl)acetamide. While its chemical identity is established, there is a notable absence of experimentally determined physicochemical data, as well as specific protocols for its synthesis and analysis. Furthermore, its biological profile remains uninvestigated. The information presented here serves as a starting point for researchers interested in this compound, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-Acetyl-N-(2-methylpropyl)acetamide suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
